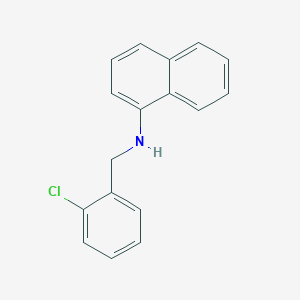

N-(2-Chlorobenzyl)-1-naphthalenamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN/c18-16-10-4-2-7-14(16)12-19-17-11-5-8-13-6-1-3-9-15(13)17/h1-11,19H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYKCTBMCZDZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms of N 2 Chlorobenzyl 1 Naphthalenamine

Established Synthetic Pathways and Precursors

The synthesis of N-(2-Chlorobenzyl)-1-naphthalenamine is primarily achieved through nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry.

The principal method for synthesizing this compound involves the direct alkylation of 1-naphthalenamine. This amination reaction is a type of nucleophilic substitution where the amino group of 1-naphthalenamine acts as the nucleophile, attacking the electrophilic carbon of a benzyl (B1604629) halide. Specifically, the reaction between 1-naphthalenamine and 1-bromomethyl-2-chlorobenzene has been documented as a viable pathway. lookchem.com In this process, the nitrogen atom of the primary amine displaces the bromide ion, forming a new carbon-nitrogen bond and yielding the secondary amine product. This approach is a straightforward application of SN2 reaction principles for amine synthesis. libretexts.org

General amination strategies are foundational in producing arylamines. One-step direct catalytic amination of naphthalene (B1677914) to naphthylamine using vanadium catalysts has been explored as an atom-economical and environmentally friendlier alternative to traditional nitration and hydrogenation processes. rsc.org While not a direct synthesis of the title compound, these methods highlight the ongoing research into more efficient amination processes for naphthalene-based compounds.

The specific synthesis of this compound from 1-naphthalenamine and 1-bromomethyl-2-chlorobenzene utilizes specific reagents and conditions to achieve a high yield. The reaction is typically conducted in the presence of a base to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Precursor 1 | Precursor 2 | Reagent | Solvent | Temperature | Yield | Reference |

|---|

In the broader context of synthesizing naphthalenamine derivatives, various catalysts and conditions are employed. For instance, the enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates can be catalyzed by chiral phosphoric acids (CPAs). nih.gov Optimization of this reaction involved screening different catalysts and solvents, with the best results obtained using a specific CPA catalyst (CPA6) in a mixed solvent system of dichloromethane (B109758) (DCM) and diethyl ether (Et₂O) at low temperatures (-70 °C). nih.gov

Mechanistic Investigations of this compound Formation

While the direct synthesis of this compound proceeds via a nucleophilic substitution mechanism, understanding related amine and imine formation mechanisms provides deeper insight into C-N bond formation.

The formation of imines (also known as Schiff bases) is a related process that involves the reaction of a primary amine with an aldehyde or a ketone. libretexts.orgmasterorganicchemistry.com This acid-catalyzed, reversible reaction is fundamental in organic synthesis. libretexts.orglumenlearning.com The mechanism proceeds through several distinct steps:

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate. libretexts.orglumenlearning.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a neutral intermediate called a carbinolamine. libretexts.orglibretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglumenlearning.com

Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of an iminium ion. libretexts.orglibretexts.org

Deprotonation: A base (such as water) removes a proton from the nitrogen atom, yielding the final neutral imine product. libretexts.orglumenlearning.com

The pH must be carefully controlled in these reactions; the rate is typically maximal around a pH of 5. lumenlearning.com At very low pH, the amine nucleophile is protonated and becomes non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, hindering the elimination of water. lumenlearning.com

Catalysts and solvents play a pivotal role in the efficacy of reactions forming naphthalenamine derivatives. numberanalytics.com They can significantly influence reaction rates, yields, and selectivity.

Catalysis: In reactions like the Friedel-Crafts alkylation of naphthalene, Lewis acids such as aluminum chloride are effective catalysts. elsevier.com For the synthesis of chiral naphthalenamine derivatives, chiral phosphoric acids (CPAs) have been shown to act as efficient organocatalysts. nih.gov These catalysts can activate both the naphthylamine derivative and the aminating agent through a dual hydrogen-bonding mode, facilitating the reaction and controlling the stereochemistry. nih.gov Transition metal catalysts are also widely used; for instance, silver(I) catalysts have been employed for the C4-H amination of 1-naphthylamine (B1663977) derivatives. mdpi.com

Advanced Synthetic Strategies for Naphthalenamine Derivatives

Modern organic synthesis has seen the development of numerous advanced strategies for constructing C-N bonds, offering improvements in efficiency, selectivity, and atom economy over classical methods. These are applicable to the synthesis of a wide range of naphthalenamine derivatives.

Direct C-H Amination: This strategy involves the direct functionalization of a C-H bond with an amino group, avoiding the need for pre-functionalized substrates. mdpi.com This approach is highly atom-economical. Examples include the chiral phosphoric acid-catalyzed intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines nih.gov and the silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives with azodicarboxylates. mdpi.com Recently, a metal-free, O₂-oxidized cross-dehydrogenative coupling (CDC) amination has been developed for the double C-H amination of certain naphthylamine derivatives. nih.gov

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and have been applied to the synthesis of complex naphthalenamine derivatives. researchgate.net These methods allow for the coupling of aryl halides or triflates with amines.

Multi-Component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the initial reactants. This approach is highly efficient and can be used to rapidly build molecular complexity. For example, 1-amidoalkyl-2-naphthols can be synthesized via a one-pot condensation of 2-naphthol, an aromatic aldehyde, and an amide or nitrile, often catalyzed by a Lewis or Brønsted acid. scirp.orgscirp.org

Reductive Amination: This is a two-step process in one pot that involves the formation of an imine or enamine from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine. libretexts.org This method is a versatile and widely used strategy for synthesizing primary, secondary, and tertiary amines.

These advanced strategies represent the forefront of synthetic chemistry and provide powerful alternatives for the construction of this compound and its derivatives, often with improved yields and reduced environmental impact.

One-Pot and Multicomponent Reactions (e.g., Petasis Reactions)

One-pot and multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like this compound from simple precursors in a single synthetic operation. The Petasis reaction, a prominent example of an MCR, involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org

Theoretically, this compound could be synthesized via a Petasis-type reaction involving 1-naphthalenamine, 2-chlorobenzaldehyde, and a suitable boronic acid. The reaction proceeds through the in-situ formation of an imine from the amine and aldehyde, which then reacts with the organoboronic acid. organic-chemistry.org This methodology is valued for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org The reaction can often be carried out under mild and catalyst-free conditions, although catalysts can be employed to enhance efficiency and stereoselectivity. nih.govresearchgate.net

The general mechanism for a Petasis reaction involves the condensation of the amine and aldehyde to form an iminium ion. This is followed by the addition of the organoboronic acid to the iminium ion, leading to the formation of the desired product. The reaction is versatile and can be adapted for the synthesis of a wide array of substituted amines. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product | Reaction Type |

|---|---|---|---|---|

| 1-Naphthalenamine | 2-Chlorobenzaldehyde | Vinylboronic Acid | N-(2-Chlorobenzyl)-N-(1-naphthyl)allylamine | Petasis Reaction |

Stereoselective Synthesis Approaches for Related β-Lactams

While not a direct synthesis of this compound, the stereoselective synthesis of β-lactams from imines is a conceptually related field, as the imine intermediate is a key component in both the Petasis reaction and the Staudinger cycloaddition for β-lactam formation. The Staudinger reaction involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to produce a β-lactam. nih.gov

The stereochemical outcome of the Staudinger reaction can be controlled by the nature of the substituents on both the imine and the ketene. For imines derived from polyaromatic amines, such as those that could be conceptually related to 1-naphthalenamine, the stereoselectivity of the β-lactam formation is of significant interest. nih.gov Research in this area focuses on developing methods to control the diastereoselectivity and enantioselectivity of the cycloaddition, often through the use of chiral auxiliaries or catalysts. nih.govum.esresearchgate.net The development of stereoselective approaches to access different isomers of β-lactams is crucial due to the distinct biological activities of different stereoisomers. um.esresearchgate.net

Derivatization Strategies for this compound Analogs

The development of analogs of this compound can be achieved by modifying either the naphthalene or the chlorobenzyl moiety of the molecule. These modifications can be used to explore the structure-activity relationships of related compounds.

Functionalization of the Naphthalene Moiety

The naphthalene ring system of this compound offers several positions for functionalization. Direct C-H functionalization has emerged as a powerful tool for the modification of aromatic systems, avoiding the need for pre-functionalized substrates. mdpi.com For 1-naphthylamine derivatives, various positions on the naphthalene ring can be targeted for functionalization, including the C4 and C8 positions. researchgate.netresearchgate.net

The regioselectivity of these reactions is often controlled by the use of a directing group. For instance, a picolinamide (B142947) directing group can facilitate the silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives. mdpi.comresearchgate.net This approach provides a route to introduce new functional groups onto the naphthalene core, allowing for the synthesis of a diverse range of analogs.

| Starting Material | Reagent | Position of Functionalization | Product Type |

|---|---|---|---|

| 1-Naphthylamine Derivative | Azodicarboxylates | C4 | 4-Aminated 1-Naphthylamine Derivative |

| 1-Naphthaldehyde | Halogenating Agent | C8 or C2 | Halogenated Naphthaldehyde |

Modification of the Chlorobenzyl Moiety

The chlorobenzyl portion of the molecule also presents opportunities for derivatization. The chlorine atom on the benzene (B151609) ring can be substituted through various nucleophilic aromatic substitution reactions, although this can be challenging. Alternatively, the benzylic C-H bonds could potentially be functionalized. researchgate.net

Another approach is to synthesize analogs with different substitution patterns on the benzyl ring from the outset. This can be achieved by using differently substituted benzyl halides or benzaldehydes in the initial synthesis of the this compound framework. For example, using a 4-chlorobenzyl halide would lead to the corresponding 4-chloro isomer. The synthesis of various benzylamines with different substituents is well-established. organic-chemistry.org Furthermore, the benzyl group itself can be cleaved and replaced with other alkyl or aryl groups, providing another avenue for creating analogs. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Chlorobenzyl 1 Naphthalenamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of N-(2-Chlorobenzyl)-1-naphthalenamine is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the naphthalene (B1677914) and chlorobenzyl rings would resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group would likely appear as a singlet or a multiplet in the range of δ 4.0-5.0 ppm. The N-H proton signal, if observable, would be expected to be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.0 - 8.0 | Multiplet | 11H | Aromatic protons (Naphthalene, Chlorobenzyl) |

| ~ 4.0 - 5.0 | Singlet/Multiplet | 2H | -CH₂- (Benzyl) |

The ¹³C NMR spectrum would provide insights into the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom. The aromatic carbons of the naphthalene and chlorobenzyl rings are expected to resonate in the δ 110-150 ppm region. The carbon atom of the methylene bridge (-CH₂-) would likely appear in the δ 40-60 ppm range.

Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 110 - 150 | Aromatic carbons (Naphthalene, Chlorobenzyl) |

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to assign the protons within the naphthalene and chlorobenzyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the correlation between each proton and the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the different fragments of the molecule, such as the linkage between the benzyl group and the naphthalenamine moiety.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. A prominent band for the N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be observed in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings would likely produce several bands in the 1450-1600 cm⁻¹ region. A C-N stretching vibration may be found in the 1250-1350 cm⁻¹ range, and the C-Cl stretching vibration of the chlorobenzyl group would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

FTIR spectroscopy, a higher resolution and more sensitive version of IR spectroscopy, would provide a more detailed vibrational spectrum. The expected absorption bands would be consistent with those from conventional IR spectroscopy but with better definition.

Expected FTIR/IR Data for this compound

| Frequency (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Methylene (-CH₂-) |

| 1450-1600 | C=C Stretch | Aromatic Rings |

| 1250-1350 | C-N Stretch | Aryl Amine |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound (C₁₇H₁₄ClN), the molecular weight is 267.75 g/mol . lookchem.com

In a typical electron ionization mass spectrum, the molecule is expected to exhibit a distinct molecular ion peak (M⁺) at m/z 267. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic peak (M+2) at m/z 269 would be observed with an intensity of approximately one-third of the molecular ion peak.

The fragmentation of this compound is predicted to be dominated by the cleavage of the weakest bonds, particularly the benzylic C-N bond, which is a form of alpha-cleavage common in amines. libretexts.org This cleavage results in the formation of stable cationic fragments. The primary fragmentation pathway would involve the scission of the bond between the methylene bridge and the nitrogen atom, leading to two major fragment ions.

Key Predicted Fragments in Mass Spectrometry:

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) | Notes |

|---|---|---|---|

| Molecular Ion [C₁₇H₁₄ClN]⁺ | The intact molecule with one electron removed. | 267 | The M+2 peak at m/z 269 is expected due to the ³⁷Cl isotope. |

| Chlorobenzyl Cation [C₇H₆Cl]⁺ | Formed by cleavage of the C-N bond, with the charge retained on the benzyl fragment. | 125 | This is a highly stable benzylic cation. youtube.com |

| Naphthalenamine Fragment [C₁₀H₈N]⁺ | Formed by cleavage of the C-N bond, with the charge retained on the naphthalenamine fragment. | 142 | Corresponds to the 1-naphthylaminyl moiety. |

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, definitive experimental data on its solid-state conformation and crystal packing is not available. The following sections discuss the theoretical structural aspects based on the molecule's known composition.

Consequently, specific details regarding the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters for this compound are not available in the absence of experimental X-ray crystallography data.

Despite the absence of experimental crystallographic data, the molecular structure of this compound allows for the prediction of potential intermolecular interactions that would govern its crystal packing. The arrangement of molecules in the solid state would be a balance of several non-covalent forces.

Hydrogen Bonding: The secondary amine group (N-H) provides a proton donor site, making it capable of forming intermolecular hydrogen bonds with a suitable acceptor atom on a neighboring molecule. The nitrogen atom itself, with its lone pair of electrons, could act as a hydrogen bond acceptor.

π-π Stacking: The molecule contains two significant aromatic systems: the naphthalene ring and the 2-chlorophenyl ring. These planar, electron-rich systems are highly likely to engage in π-π stacking interactions. These interactions, where the rings pack in a face-to-face or offset manner, are a major driving force in the crystal packing of aromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The primary chromophores in this compound are the naphthalene and chlorophenyl ring systems.

While a specific spectrum for this compound is not detailed in the reviewed literature, its electronic absorption properties can be inferred from its constituent chromophores and related compounds. The spectrum is expected to be dominated by intense π→π* transitions associated with the extended π-electron system of the naphthalene moiety.

For comparison, the parent compound 1-Naphthalenamine exhibits a strong absorption maximum (λ_max) at approximately 313 nm. researchgate.net This absorption is characteristic of the electronic transitions within the naphthalene ring system. The substitution of the 2-chlorobenzyl group on the nitrogen atom is expected to cause a slight shift (either bathochromic, to a longer wavelength, or hypsochromic, to a shorter wavelength) of this absorption band due to its electronic influence on the amino group's interaction with the naphthalene π-system. The related compound N-Phenyl-1-naphthalenamine, for instance, has an excitation maximum at 355 nm. caymanchem.com

Expected Electronic Transitions based on Analogous Compounds:

| Analogous Compound | Absorption Maximum (λ_max) | Type of Transition |

|---|---|---|

| 1-Naphthalenamine | ~313 nm researchgate.net | π→π* |

| N-Phenyl-1-naphthalenamine | ~355 nm (excitation) caymanchem.com | π→π* |

Computational Chemistry and Molecular Modeling in N 2 Chlorobenzyl 1 Naphthalenamine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve quantum mechanical equations to describe the distribution of electrons and predict a wide range of molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-(2-Chlorobenzyl)-1-naphthalenamine, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govnih.gov These theoretical calculations of vibrational frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. nih.gov Such studies provide a foundational understanding of the molecule's stability and geometric configuration.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular polarizability and reactivity; a smaller gap typically signifies higher reactivity. nih.govresearchgate.net Analysis of the spatial distribution of these orbitals in this compound would reveal the likely sites for electron donation and acceptance, providing insight into its reaction mechanisms.

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity of a species to accept electrons. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface map uses a color spectrum to represent the electrostatic potential. For this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas susceptible to electrophilic attack, likely localized around the nitrogen and chlorine atoms. Conversely, regions of positive potential (colored blue) highlight electron-poor areas prone to nucleophilic attack, such as the hydrogen atom attached to the amine.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior, tracking the movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape. These simulations can identify the most stable three-dimensional arrangements (conformers) and the energetic barriers for transitioning between them. Understanding the preferred conformations is essential, as the molecule's shape directly influences its ability to interact with biological receptors and other molecules.

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. ekb.egnih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. researchgate.net A docking study would place the molecule into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. nih.gov The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

| Docking Output | Description |

|---|---|

| Binding Affinity / Docking Score | An estimation of the binding free energy (e.g., in kcal/mol) between the ligand and the target protein. More negative values typically indicate stronger binding. |

| Binding Pose | The predicted orientation and conformation of the ligand within the protein's active site. |

| Interacting Residues | The specific amino acid residues in the protein that form interactions with the ligand. |

| Interaction Types | The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. |

Ligand-Protein Binding Site Characterization

There is currently no published research that specifically characterizes the binding sites of this compound with any protein targets. Ligand-protein binding site characterization is a crucial step in understanding the mechanism of action of a compound. This process typically involves computational techniques such as molecular docking and molecular dynamics simulations to identify the specific amino acid residues and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) within the binding pocket of a target protein. The absence of such studies for this compound means that its potential protein interaction partners and the structural basis for any biological activity it may possess are unknown.

Prediction of Binding Affinities and Interaction Modes

Similarly, the scientific literature lacks studies focused on the prediction of binding affinities and interaction modes for this compound. Computational methods are frequently employed to estimate the binding free energy (ΔG) between a ligand and a protein, which is a key indicator of the strength of their interaction. Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) provide quantitative predictions of binding affinity. Furthermore, understanding the precise orientation and conformation of the ligand within the binding site—its interaction mode—is fundamental for rational drug design. Without such predictive studies, the potential efficacy of this compound as a modulator of any specific protein target remains purely speculative.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Biological Activity Relationship (QBAR) Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Biological Activity Relationship (QBAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. The development of such predictive models requires a dataset of structurally related compounds with experimentally determined activities. No QSAR or QBAR studies specifically focused on this compound or a closely related series of analogs appear to have been published. Therefore, there are no existing predictive models to estimate the biological activity of new, untested derivatives of this compound.

Integration of In Vitro Data into Computational Models

The development of robust and reliable computational models is heavily dependent on the integration of high-quality experimental data. In vitro assays provide essential information on the biological activity of compounds, which is then used to build and validate computational models like QSAR. As there are no published computational models for this compound, there is consequently no research detailing the integration of its in vitro data into such models.

In Vitro Biological Activity and Mechanistic Investigations of N 2 Chlorobenzyl 1 Naphthalenamine

Enzyme Inhibition Studies

Identification and Characterization of Enzyme Targets

No research data is available that identifies or characterizes the inhibitory activity of N-(2-Chlorobenzyl)-1-naphthalenamine against the following specific enzyme targets:

1-deoxy-D-xylulose-5-phosphate synthase (DXS)

Myeloid cell leukemia 1 (Mcl-1)

Nitric oxide synthase (NOS)

Vascular endothelial growth factor receptor 2 (VEGFR-2)

B-Raf proto-oncogene, serine/threonine kinase (BRAF)

Phospholipase C-γ (PLC-γ)

Cytochrome P450 2C9 (CYP2C9)

Human carbonic anhydrase (hCA) isoforms

Mechanistic Pathways of Enzyme Inhibition

There is no available information detailing the mechanistic pathways through which this compound might inhibit enzymes. Specifically, no studies were found that link this compound to the inhibition of 2,4-dinitrophenol (B41442) (DNP) activity as a means of blocking protein synthesis.

Cellular Models for Enzyme Inhibitor Screening

No publications were identified that have utilized specific cellular models, such as Human Embryonic Kidney 293T (HEK 293T) cells, for the screening of this compound as an inhibitor of any enzyme, including nitric oxide synthase (NOS).

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

Evaluation of Growth Inhibition in Various Cancer Cell Lines

An extensive search yielded no studies evaluating the growth inhibition or cytotoxic effects of this compound in the following cancer cell lines:

MCF-7 (human breast adenocarcinoma)

MDA-MB-231 (human breast adenocarcinoma)

HepG2 (human liver carcinoma)

HCT-116 (human colorectal carcinoma)

HT-29 (human colorectal adenocarcinoma)

A549 (human lung carcinoma)

HL60 (human promyelocytic leukemia)

HeLa (human cervical adenocarcinoma)

A-589 (unspecified)

Consequently, no data tables on its antiproliferative or cytotoxic activity can be generated.

Induction of Apoptosis Pathways and Programmed Cell Death Mechanisms

No research was found that investigates the ability of this compound to induce apoptosis or other programmed cell death mechanisms in any cancer cell line.

Cell Cycle Modulation and Arrest (e.g., G2/M phase arrest)

No published studies were identified that investigated the effect of this compound on cell cycle progression or its potential to induce cell cycle arrest in specific phases, such as G2/M. Research on other, structurally different molecules has shown mechanisms of G2/M arrest, but this information cannot be extrapolated to the subject compound. nih.govresearchgate.net

Impact on Cellular Migration and Invasion

There is no available scientific literature detailing the impact of this compound on cellular migration and invasion processes. While studies on other naphthalene-containing compounds have reported effects on cell migration, nih.gov these findings are not specific to this compound.

Antimicrobial Activity and Mechanistic Insights

No specific data was found regarding the antimicrobial activity of this compound against the listed bacterial and fungal pathogens or its potential mechanisms of action.

Antibacterial Activity against Pathogenic Strains

A thorough search of scientific databases yielded no studies reporting the antibacterial activity of this compound against the following pathogenic strains:

Escherichia coli

Staphylococcus aureus

Bacillus subtilis

Klebsiella pneumoniae

Salmonella typhimurium

Pseudomonas aeruginosa

Although various naphthalene (B1677914) derivatives have been investigated for their antibacterial properties, ekb.egresearchgate.netnih.gov data specific to this compound is not present in the available literature.

Antifungal Activity against Fungal Pathogens

Similarly, no research was found that specifically tested the antifungal activity of this compound against Candida albicans. Studies on other naphthalenamine and α-naphthylamine derivatives have shown some antifungal potential, but these results are not directly applicable to the compound . nih.govresearchgate.netnih.govnih.govresearchgate.net

Proposed Mechanisms of Antimicrobial Action

In the absence of any demonstrated antimicrobial activity, there are no published studies proposing or investigating the mechanisms of antimicrobial action for this compound, such as membrane disruption or enzyme inhibition. A study on N-(2-Chlorobenzyl)-substituted hydroxamate, a different compound, identified it as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase, but this mechanism is specific to that molecule. nih.gov

Due to the lack of specific research data for this compound, no data tables can be generated.

Structure Activity Relationship Sar Studies and Rational Design of N 2 Chlorobenzyl 1 Naphthalenamine Analogs

Identification of Key Structural Features for Biological Activity

The biological activity of N-(2-Chlorobenzyl)-1-naphthalenamine and its analogs is intrinsically linked to its three primary structural components: the naphthalenamine scaffold, the benzyl (B1604629) group, and the chloro substituent on the phenyl ring. The interplay of these features dictates the molecule's interaction with its biological target.

The naphthalene (B1677914) ring is a crucial feature, often serving as an anchor by engaging in hydrophobic and π-π stacking interactions within a receptor's binding pocket. The extended aromatic system of the naphthalene moiety provides a large surface area for van der Waals interactions, which can significantly contribute to binding affinity. Studies on various naphthalene-based compounds have demonstrated that the planarity and electronic properties of this scaffold are often essential for their biological function. mdpi.com

The 2-chloro substituent on the benzyl ring plays a multifaceted role. Its electron-withdrawing nature can influence the electronic properties of the phenyl ring and the basicity of the adjacent amine. eurochlor.org Furthermore, the chlorine atom can act as a hydrogen bond acceptor and its size and position can dictate the orientation of the benzyl group within the binding site, a phenomenon known as the "ortho effect." The presence and position of halogen substituents are often critical for potency and selectivity in many drug classes. eurochlor.org

Systematic Variation of Substituents and Their Impact on Activity

Systematic modification of the this compound structure is a cornerstone of lead optimization. This involves altering various parts of the molecule, such as the length of alkyl group spacers and the nature and position of aromatic substitutions, to probe the chemical space around the core scaffold and identify analogs with improved activity.

While this compound has a methylene (B1212753) spacer between the amine and the phenyl ring, varying the length of this linker can have a profound impact on activity. Increasing the length of the alkyl chain can alter the molecule's flexibility and the relative orientation of the aromatic rings. This can either improve or diminish binding affinity depending on the topology of the target's binding site. For instance, a longer spacer might allow the terminal aromatic ring to access a deeper hydrophobic pocket, whereas a shorter or more rigid linker might be necessary for optimal interaction with a more constrained site.

The nature and position of substituents on both the naphthalene and phenyl rings are critical determinants of biological activity.

On the Phenyl Ring: The 2-chloro substituent can be moved to the meta (3-) or para (4-) positions to explore the steric and electronic requirements of the binding pocket. Replacing the chlorine with other halogens (e.g., fluorine, bromine) or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., trifluoromethyl, cyano) groups can fine-tune the electronic properties and binding interactions. Studies on N-benzyl phenethylamines have shown that even subtle changes in substitution on the N-benzyl ring can lead to significant differences in affinity and selectivity. researchgate.net

On the Naphthalene Ring: The naphthalene ring system offers multiple positions for substitution. Introducing small, lipophilic groups or hydrogen bond donors/acceptors at various positions can enhance binding affinity and selectivity. For example, in a series of naphthalene-substituted terbinafine (B446) derivatives, the potency was highly dependent on the size and position of the substituent on the naphthalene moiety. nih.gov Small substituents like fluorine were tolerated at several positions, while larger groups were generally detrimental to activity. nih.gov

The following table summarizes hypothetical SAR data based on related compound series, illustrating the potential impact of such modifications.

| Compound | R1 (Naphthalene) | R2 (Phenyl) | Relative Activity |

| Parent | H | 2-Cl | 1.0 |

| Analog 1 | H | 3-Cl | 0.7 |

| Analog 2 | H | 4-Cl | 0.5 |

| Analog 3 | H | 2-F | 0.9 |

| Analog 4 | H | 2-CH3 | 0.6 |

| Analog 5 | 4-F | 2-Cl | 1.5 |

| Analog 6 | 4-OH | 2-Cl | 0.8 |

This table is illustrative and based on general principles of medicinal chemistry.

Pharmacophore Modeling and Ligand-Based Design Principles

In the absence of a known 3D structure of the biological target, ligand-based design approaches such as pharmacophore modeling are invaluable. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

For this compound and its analogs, a pharmacophore model would likely include:

Two Aromatic/Hydrophobic Features: Corresponding to the naphthalene and the 2-chlorophenyl rings.

A Hydrogen Bond Acceptor Feature: Represented by the nitrogen atom of the amine or potentially the chlorine atom.

Defined Spatial Relationships: The distances and angles between these features are critical for aligning the molecule correctly within the receptor's binding site.

This model can then be used to virtually screen large compound libraries to identify novel scaffolds that match the pharmacophore and are therefore likely to be active. It also serves as a guide for designing new analogs by ensuring that proposed modifications retain the key pharmacophoric elements.

Structure-Based Drug Design Approaches for Lead Optimization

When the three-dimensional structure of the biological target is available, typically through X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool for lead optimization. nih.gov This approach involves visualizing the binding of a ligand, such as this compound, to its target at an atomic level.

Through molecular docking simulations, researchers can predict the binding pose of the compound and analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) that contribute to its affinity. This detailed understanding allows for the rational design of new analogs with improved binding. For example, if a specific region of the binding pocket is found to be unoccupied, a substituent could be added to the ligand to form a new, favorable interaction. Conversely, if a part of the molecule is observed to have a steric clash with the protein, it can be modified or removed.

SBDD can guide the optimization of the naphthalenamine scaffold by identifying opportunities to:

Introduce substituents on the naphthalene or phenyl rings to exploit specific sub-pockets.

Modify the linker to improve the conformational geometry for a better fit.

Replace parts of the scaffold with bioisosteres to enhance properties like solubility or metabolic stability while maintaining or improving binding.

Design of Hybrid Molecules Incorporating Naphthalenamine Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores from different bioactive compounds to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a multi-target profile. nih.govrsc.orgsci-hub.st The naphthalenamine scaffold, with its established role in binding to various biological targets, is an attractive component for the design of such hybrid molecules.

The design of hybrid molecules based on the this compound scaffold could involve several approaches:

Linking to another pharmacophore via a flexible or rigid linker: The naphthalenamine moiety could be connected to another known active fragment through a linker of optimal length and flexibility. The choice of the second pharmacophore would depend on the desired biological activity, aiming for a synergistic effect or the ability to interact with multiple targets.

Fusion of the naphthalenamine scaffold with another cyclic system: The naphthalene ring could be fused with another heterocyclic ring system known to possess biological activity, creating a novel, rigid scaffold with a distinct pharmacological profile.

For instance, novel naphthalene-chimonanthine hybrids have been synthesized and shown to possess potent antibacterial and antifungal activities, demonstrating the potential of combining the naphthalene scaffold with other bioactive moieties. nih.gov Similarly, hybrid molecules incorporating naphthalene and various heterocyclic systems have been developed as antitumor and anti-inflammatory agents. rsc.orgsci-hub.st These examples underscore the versatility of the naphthalene scaffold in the design of innovative hybrid therapeutics.

Future Research Directions and Advanced Applications of N 2 Chlorobenzyl 1 Naphthalenamine

Synergistic Approaches Combining Computational and Experimental Methodologies

A powerful strategy for accelerating the discovery and optimization of bioactive compounds involves the integration of computational modeling with experimental validation. nih.govrsc.orgrsc.org For N-(2-Chlorobenzyl)-1-naphthalenamine, this synergistic approach can provide profound insights into its physicochemical properties and biological activities.

Computational studies could include:

Density Functional Theory (DFT) calculations to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. rsc.orgresearchgate.net

Molecular docking simulations to predict potential biological targets by modeling the interaction of this compound with the binding sites of various proteins.

Quantitative Structure-Activity Relationship (QSAR) studies to build models that correlate structural features of this compound and its analogs with their biological activities.

Experimental methodologies would then be employed to:

Synthesize the compound and its derivatives.

Characterize their spectroscopic and physicochemical properties to compare with computational predictions. nih.gov

Perform in vitro and in vivo assays to validate the predicted biological activities and identify lead compounds.

This iterative cycle of prediction and validation can significantly streamline the drug discovery process, saving time and resources.

Exploration of Novel Therapeutic Targets and Biological Pathways

The naphthalene (B1677914) scaffold is present in numerous compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.comresearchgate.net This suggests that this compound could also interact with various biological targets and pathways.

Future research should focus on screening this compound against a diverse panel of biological targets to uncover novel therapeutic applications. This could involve:

High-throughput screening (HTS) against libraries of enzymes, receptors, and other proteins to identify potential molecular targets.

Phenotypic screening in various cell-based models of disease to identify compounds with desired biological effects, even without a priori knowledge of the target.

Genomic and proteomic studies to elucidate the biological pathways modulated by this compound in cells and organisms.

Furthermore, understanding the metabolic fate of this compound is crucial. Studies on the biodegradation of 1-naphthylamine (B1663977) have revealed specific enzymatic pathways. nih.govelifesciences.org Investigating the metabolism of this compound will be essential for its development as a therapeutic agent.

Development of Advanced Naphthalenamine Derivatives with Enhanced Potency and Selectivity

Building upon the core structure of this compound, the synthesis and evaluation of new derivatives can lead to compounds with improved biological activity and selectivity. Structure-activity relationship (SAR) studies will be pivotal in guiding the rational design of these next-generation compounds. nih.gov

Key structural modifications could include:

Substitution on the naphthalene ring: Introducing different functional groups at various positions on the naphthalene core can influence lipophilicity, electronic properties, and steric interactions, thereby affecting biological activity. nih.gov

Modification of the chlorobenzyl group: Altering the position of the chlorine atom or replacing it with other substituents on the benzyl (B1604629) ring can fine-tune the compound's interaction with its biological target.

The following table outlines potential modifications and their expected impact on the properties of the molecule:

| Modification | Rationale | Potential Impact |

| Introduction of electron-donating groups on the naphthalene ring | To increase electron density and potentially enhance binding to electron-deficient pockets in target proteins. | Increased potency |

| Introduction of bulky substituents on the benzyl group | To improve selectivity by preventing binding to off-target proteins with smaller binding sites. | Increased selectivity |

| Replacement of the benzyl group with other heterocyclic rings | To explore new chemical space and potentially discover novel biological activities. | Novel therapeutic applications |

The development of naphthalimide hydrazide derivatives has shown promise in creating potent antibacterial agents, suggesting that derivatization is a fruitful avenue for discovering new therapeutic uses. nih.govrsc.org

Integration into Chemical Biology and Probe Development Programs

The fluorescent properties inherent in the naphthalene scaffold make this compound an attractive candidate for the development of chemical probes. mdpi.com These probes are invaluable tools in chemical biology for visualizing and studying biological processes in real-time.

Future research in this area could involve:

Synthesis of fluorescent probes: By incorporating environmentally sensitive fluorophores or photo-activatable groups into the this compound structure, it is possible to create probes that report on specific biological events or can be activated with light. The design of naphthalimide-based fluorescent probes for specific biological targets, such as copper ions or α1-adrenergic receptors, serves as a successful precedent. nih.govnih.gov

Development of affinity-based probes: Attaching a reactive group to the this compound scaffold can allow for the covalent labeling and identification of its biological targets.

Application in cellular imaging: Utilizing these newly developed probes to visualize the subcellular localization of their targets and to monitor dynamic cellular processes.

By transforming this compound into a suite of chemical biology tools, researchers can gain deeper insights into its mechanism of action and uncover new biological functions.

Q & A

What are the recommended synthetic methods for N-(2-Chlorobenzyl)-1-naphthalenamine, and how can catalyst selection influence yield?

Answer:

this compound can be synthesized via palladium-catalyzed C-H activation. For example, Pd-catalyzed reactions involving N-(2-chlorobenzyl)prop-2-en-1-amine and coupling agents like bromoalkynes have been reported, yielding functionalized naphthalenamines with moderate to high efficiency . Sodium tert-butoxide and N,N'-dimethylethylenediamine are effective bases for deprotonation in related syntheses . Catalyst selection (e.g., Pd(II) vs. Pd(0)) and ligand design (e.g., phosphine ligands) critically impact reaction rates and regioselectivity, as shown in dimethylamination studies of naphthalene derivatives .

Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

Answer:

1H and 13C NMR spectroscopy are essential for confirming molecular structure, particularly for distinguishing between regioisomers. For instance, aromatic proton splitting patterns in 4-(4-fluorobenzyl)-N,N-dimethylnaphthalen-1-amine were resolved at 400 MHz . X-ray crystallography provides unambiguous structural data, as demonstrated for amide analogs like N-(2,6-dichlorophenyl)-2-(naphthalen-1-yl)acetamide, where bond angles and intermolecular interactions were precisely characterized . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

What mechanistic insights explain the role of palladium in C-H amination of naphthalene derivatives?

Answer:

Palladium catalysis enables direct C-H bond functionalization via a proposed Pd(II)/Pd(IV) cycle. Oxidative addition of dimethylamine sources (e.g., N,N-dimethylformamide) to Pd(II) generates a Pd(IV) intermediate, followed by reductive elimination to form the C-N bond. Computational studies on similar systems suggest that electron-deficient aryl rings favor Pd-mediated activation at the α-position of naphthalene . Competing pathways, such as β-hydride elimination, can be suppressed using bulky ligands or low-temperature conditions .

How can regioselectivity challenges during naphthalene amination be systematically addressed?

Answer:

Regioselectivity is influenced by steric and electronic factors. For example, substituents at the 1-position of naphthalene direct amination to the 4-position due to reduced steric hindrance . Computational modeling (e.g., DFT calculations) can predict favorable sites for C-H activation. Competitive experiments using deuterated substrates or isotopic labeling (e.g., 13C) are recommended to validate selectivity trends .

How do halogen substituents (e.g., Cl vs. Br) on benzyl groups affect the reactivity of naphthalenamine derivatives?

Answer:

Chlorine’s lower electronegativity compared to bromine reduces electron-withdrawing effects, potentially enhancing nucleophilic aromatic substitution (SNAr) reactivity. Studies on N-(4-bromophenyl)-N-phenyl-1-naphthalenamine show slower coupling kinetics compared to chloro analogs, attributed to stronger C-Br bond dissociation energies . However, chloro derivatives may exhibit greater stability under acidic conditions, as inferred from safety data of structurally related N-phenyl-1-naphthylamine .

How should researchers resolve contradictions in reported synthetic yields for analogous compounds?

Answer:

Yield discrepancies often arise from differences in reaction scale, catalyst purity, or oxygen/moisture sensitivity. Reproducing protocols under rigorously inert conditions (e.g., glovebox) is advised. For example, Pd-catalyzed reactions are highly sensitive to trace water, which can deactivate catalysts . Comparative studies between batch and flow reactors may also identify scalability issues .

What strategies mitigate decomposition or side reactions during storage or synthesis?

Answer:

this compound should be stored under inert gas (e.g., argon) at low temperatures (-20°C) to prevent oxidation. Stabilizing additives like BHT (butylated hydroxytoluene) can inhibit radical-mediated degradation, as suggested for similar aromatic amines . During synthesis, minimizing exposure to light and using anhydrous solvents (e.g., THF, DMF) reduces hydrolysis or photodegradation .

What computational tools are recommended for predicting reaction pathways and optimizing conditions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation barriers for Pd-catalyzed reactions. Software like Gaussian or ORCA is widely used for mechanistic studies . Machine learning platforms (e.g., SchNet) may predict optimal solvent-catalyst combinations by training on datasets from analogous naphthalenamine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.